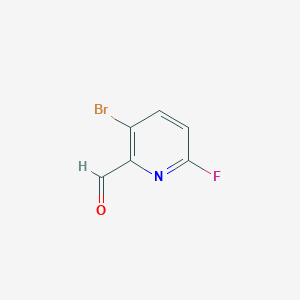
3-Bromo-6-fluoropyridine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6-fluoropyridine-2-carbaldehyde: is a chemical compound with the molecular formula C6H3BrFNO and a molecular weight of 204.00 g/mol . It is a pyridine derivative, characterized by the presence of bromine and fluorine atoms at the 3rd and 6th positions, respectively, and an aldehyde group at the 2nd position. This compound is used as a building block in various chemical syntheses and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoropyridine-2-carbaldehyde typically involves the halogenation of pyridine derivatives followed by formylation. One common method includes the bromination of 6-fluoropyridine-2-carbaldehyde using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield . The compound is then purified using techniques such as distillation or recrystallization .
化学反应分析
Types of Reactions: 3-Bromo-6-fluoropyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base and a solvent such as DMF (dimethylformamide).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols.
Coupling Reactions: Products include biaryl compounds and other complex structures.
科学研究应用
Chemistry: 3-Bromo-6-fluoropyridine-2-carbaldehyde is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as an intermediate in the preparation of more complex molecules used in drug discovery and development.
Biology and Medicine: In biological research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor ligands. It is also used in the development of diagnostic agents and therapeutic drugs.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides . It is also employed in the manufacture of specialty chemicals and materials .
作用机制
The mechanism of action of 3-Bromo-6-fluoropyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.
相似化合物的比较
3-Bromo-2-pyridinecarboxaldehyde: Lacks the fluorine atom, which may affect its reactivity and binding properties.
6-Fluoro-2-pyridinecarboxaldehyde: Lacks the bromine atom, which may influence its chemical behavior and applications.
3-Chloro-6-fluoropyridine-2-carbaldehyde: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
Uniqueness: 3-Bromo-6-fluoropyridine-2-carbaldehyde is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules with specific biological activities.
属性
IUPAC Name |
3-bromo-6-fluoropyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMCUZBNJXKWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
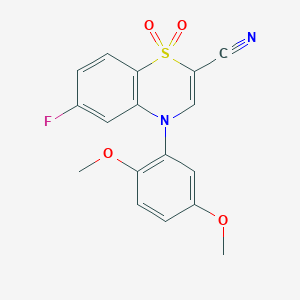
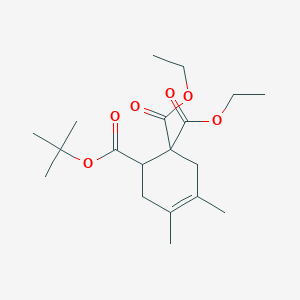
![2-[(E)-2-(furan-2-yl)ethenyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2911340.png)
![N-Methyl-N-[2-oxo-2-(4-propan-2-ylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2911342.png)
![(R)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2911344.png)
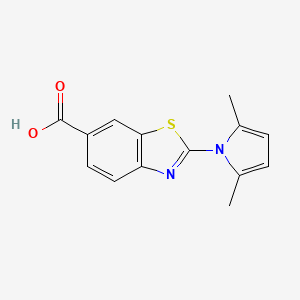
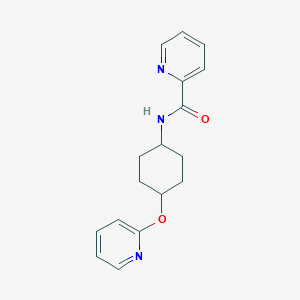
![2-(3,4-dimethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2911348.png)

![Ethyl 4-[[(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2911352.png)
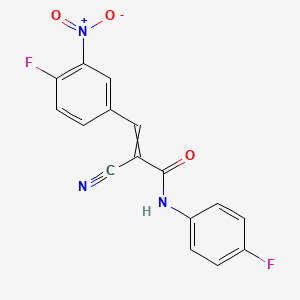
![N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B2911356.png)
![8-(2-chlorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2911358.png)
![N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-3-nitrobenzamide](/img/structure/B2911360.png)
